3-(2-{3-Oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-4-YL)-2H-chromen-2-one
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Overview
Description
3-(2-{3-Oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-4-YL)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
The synthesis of 3-(2-{3-Oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-4-YL)-2H-chromen-2-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the chromenone core. This intermediate is then reacted with thioamide derivatives under acidic conditions to form the thiazole ring . The final product is obtained after purification and characterization using techniques such as NMR and IR spectroscopy.
Chemical Reactions Analysis
3-(2-{3-Oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-4-YL)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with desired properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-{3-Oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-4-YL)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression .
Comparison with Similar Compounds
3-(2-{3-Oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-4-YL)-2H-chromen-2-one can be compared with other similar compounds such as:
- 3-(4-Chlorophenyl)-2-methyl-9-(5-phenyl-1,3,4-oxadiazol-2-yl)-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 3-(4-Chlorophenyl)-2-(4-(3-Oxo-3H-benzo[F]chromen-2-YL)-thiazol-2-YL)-acrylonitrile
- 2-[5-(3-Oxo-3H-benzo[F]chromen-2-YL)-thiazol-2-YL]-3-thiophen-2-YL-acrylonitri
These compounds share structural similarities but differ in their functional groups and biological activities, making each unique in its applications and properties.
Properties
IUPAC Name |
2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13NO4S/c27-24-18(11-15-6-2-4-8-21(15)29-24)20-13-31-23(26-20)19-12-17-16-7-3-1-5-14(16)9-10-22(17)30-25(19)28/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVKLMIRQXNVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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